N1-(2-(4-fluorophenoxy)ethyl)-N2-(isoxazol-3-yl)oxalamide
Description
N1-(2-(4-fluorophenoxy)ethyl)-N2-(isoxazol-3-yl)oxalamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of a fluorophenoxy group, an isoxazole ring, and an oxalamide moiety, which contribute to its distinct properties and reactivity.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O4/c14-9-1-3-10(4-2-9)20-8-6-15-12(18)13(19)16-11-5-7-21-17-11/h1-5,7H,6,8H2,(H,15,18)(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVRRSIUXAZNDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)C(=O)NC2=NOC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-fluorophenoxy)ethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the isoxazole ring through a (3 + 2) cycloaddition reaction, often employing Cu (I) or Ru (II) as catalysts . The fluorophenoxyethyl group can be introduced via nucleophilic substitution reactions, where a fluorophenol derivative reacts with an appropriate alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave-assisted synthesis to accelerate reaction times and improve efficiency . Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-fluorophenoxy)ethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N1-(2-(4-fluorophenoxy)ethyl)-N2-(isoxazol-3-yl)oxalamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N1-(2-(4-fluorophenoxy)ethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(2-(4-fluorophenoxy)ethyl)-N2-(isoxazol-3-yl)oxalamide include:
- N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives
- Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N1-(2-(4-fluorophenoxy)ethyl)-N2-(isoxazol-3-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 313.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The isoxazole moiety is known to exhibit diverse pharmacological effects, which may include anti-inflammatory, analgesic, and anticancer properties.
Antitumor Activity
Research has demonstrated that compounds with similar structures exhibit significant antitumor activity. For instance, studies on related isoxazole derivatives have shown effectiveness against various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Antitumor Activity of Isoxazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Isoxazole A | PC-3 (Prostate) | 5.0 | Induction of apoptosis |
| Isoxazole B | MCF-7 (Breast) | 10.0 | Inhibition of cell cycle progression |
| N1-(2-(4-FPE)-N2-Isoxazole | Various | TBD | TBD |
Note: FPE = 4-fluorophenoxy ethyl; TBD = To Be Determined
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases.
Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of isoxazole derivatives, including this compound. The derivatives were tested on human cancer cell lines using the sulforhodamine B (SRB) assay. Results indicated that the compound exhibited significant cytotoxicity against PC-3 cells with an IC50 value comparable to established chemotherapeutic agents .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of the compound's action. It was found that treatment with this compound led to increased expression of apoptotic markers such as caspase-3 and PARP cleavage in treated cells . This suggests that the compound induces apoptosis through intrinsic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
